

An In-depth Technical Guide to the Physical and Chemical Properties of Rezafungin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 21*

Cat. No.: *B15600926*

[Get Quote](#)

Introduction: Rezafungin (formerly known as CD101) is a next-generation, semi-synthetic echinocandin antifungal agent.^{[1][2]} It is structurally related to anidulafungin but possesses a key chemical modification—a choline aminal ether at the C5 ornithine position of the cyclic peptide core—that significantly enhances its chemical stability and aqueous solubility.^{[1][3][4]} This improved stability profile translates to a remarkably long plasma half-life, permitting a once-weekly intravenous dosing regimen, a significant advantage over the daily infusions required for first-generation echinocandins.^{[5][6][7][8]} Approved by the US Food and Drug Administration (FDA) in March 2023 for the treatment of candidemia and invasive candidiasis, Rezafungin represents a significant advancement in the management of serious fungal infections.^[5]

Physical and Chemical Properties

Rezafungin is a sterile, white to pale yellow solid, typically supplied as a lyophilized cake or powder for injection.^[9] Its enhanced stability is a hallmark characteristic, showing minimal degradation after long-term storage as a powder and in various aqueous solutions.^{[2][3]} This attribute not only simplifies manufacturing and storage but also enhances its flexibility in clinical use.^{[1][10]}

Quantitative Data Summary

The physicochemical properties of Rezafungin are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

Property	Value	Source(s)
Molecular Formula	C ₆₃ H ₈₅ N ₈ O ₁₇ ⁺	[7]
Molecular Weight	1226.39 g/mol	[11]
Appearance	White to pale yellow solid (cake or powder)	[9]
Water Solubility	Freely soluble	[6][7]
DMSO Solubility	Up to 100 mg/mL	[12]
pKa (Strongest Acidic)	2.86 (Predicted)	[6]
pKa (Strongest Basic)	2.1 (Predicted)	[6]
Polar Surface Area	383.87 Å ² (Predicted)	[6]
Rotatable Bond Count	18 (Predicted)	[6]
Hydrogen Bond Acceptors	22 (Predicted)	[6]
Hydrogen Bond Donors	13 (Predicted)	[6]
Plasma Protein Binding	87.5% to >98.6%	[6][7]
Terminal Half-Life	Approximately 130-152 hours	[6][7][13]

Mechanism of Action

Like other echinocandins, Rezafungin's antifungal activity stems from the specific and non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex.[6][9][13][14] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical structural polymer in the cell wall of many pathogenic fungi, including *Candida* and *Aspergillus* species.[6][15] The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[1][15][16][17] This mechanism is concentration-dependent and confers fungicidal activity against most *Candida* species.[6][13] A key advantage of this target is its absence in mammalian cells, ensuring high selectivity and a favorable safety profile.[6][9][13] The 1,3-β-D-glucan synthase complex is regulated by the Rho1p GTPase, a key component of the cell wall integrity signaling pathway.[1]

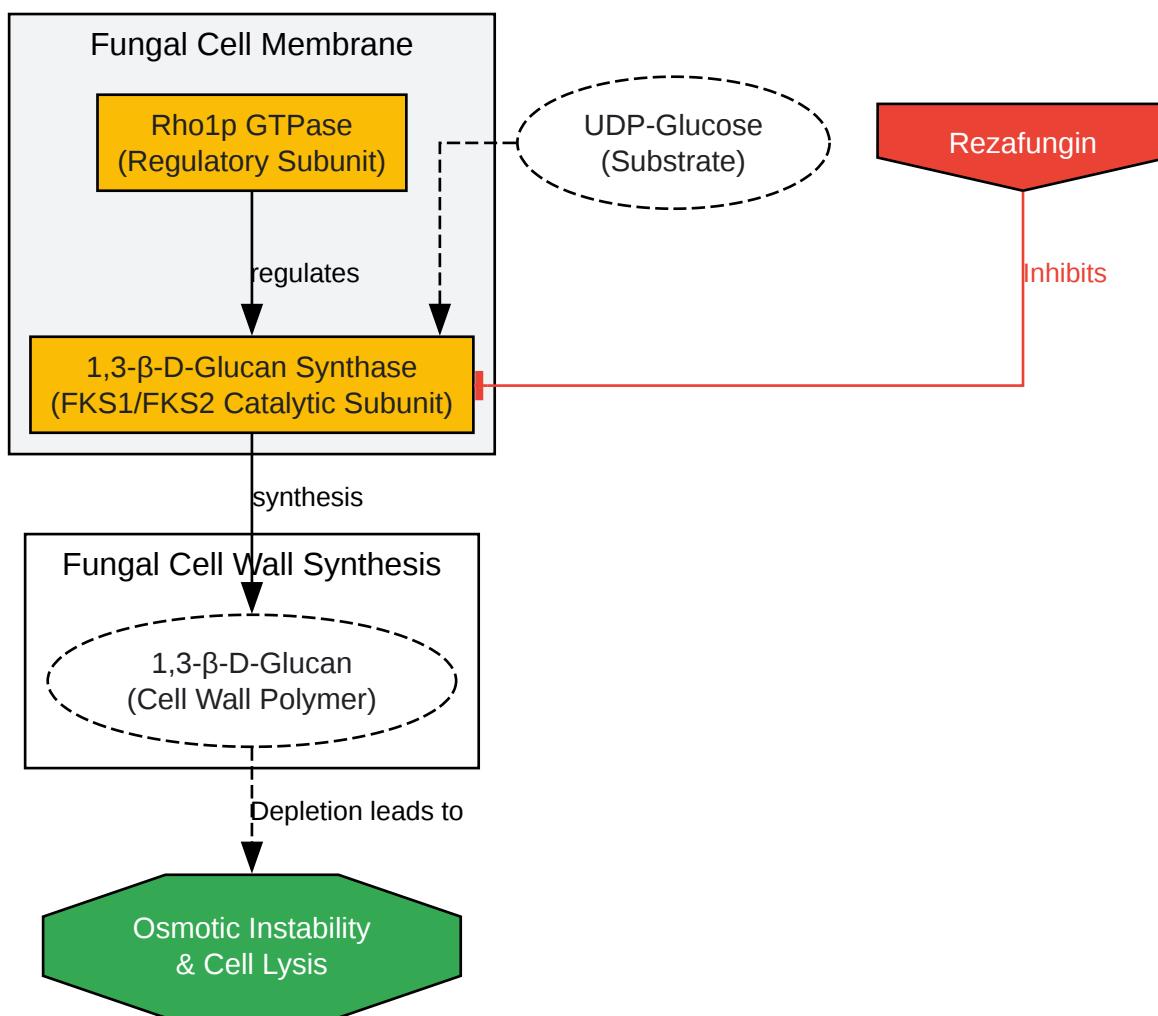

[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of Rezafungin.

Experimental Protocols

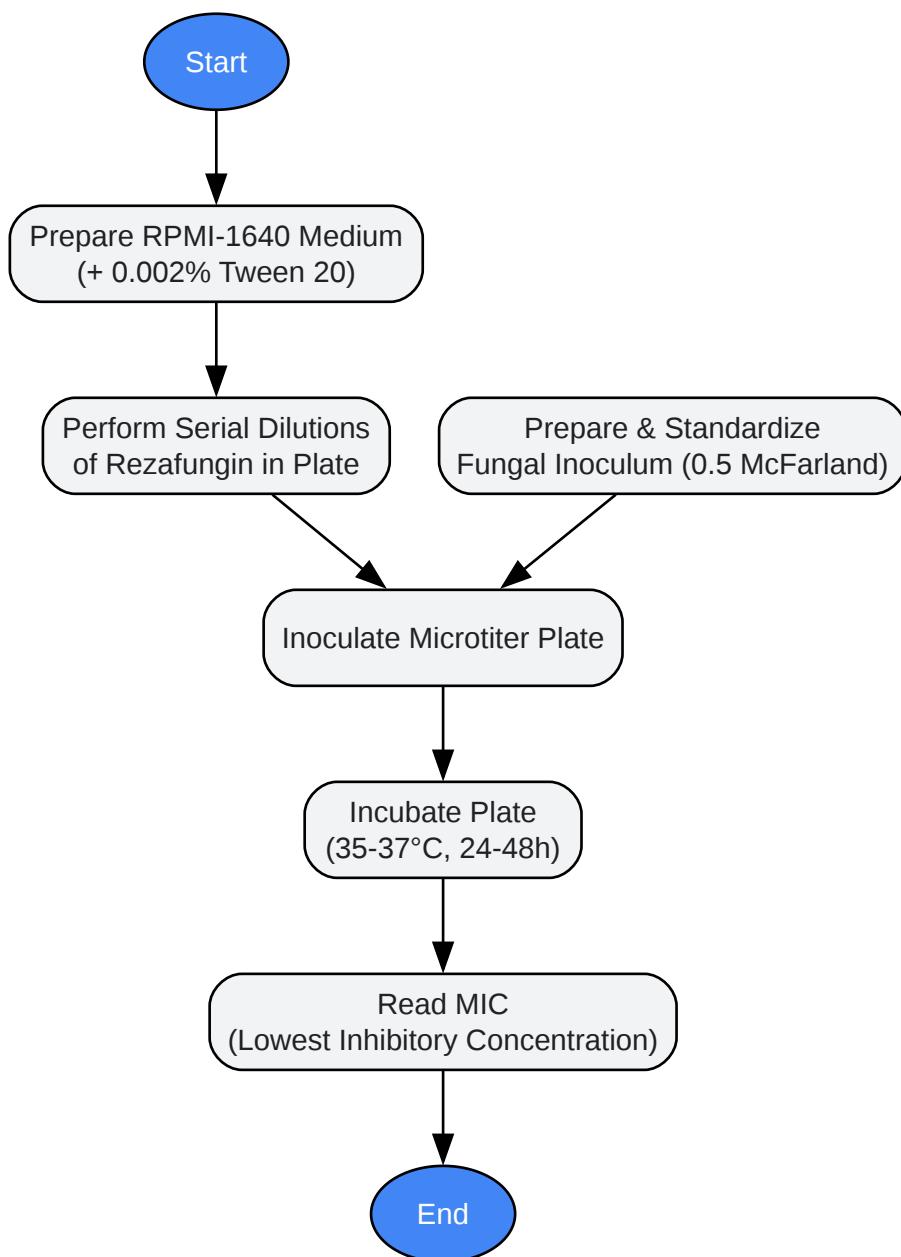
Detailed methodologies are crucial for the research and development of antifungal agents. Below are protocols for key experiments relevant to the characterization of Rezafungin.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Rezafungin against yeast pathogens is determined using standardized broth microdilution methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[5][18]} A

modification to the EUCAST method has been developed to mitigate nonspecific binding of the drug to microtiter plates, which can be an issue at lower concentrations.[19]

Objective: To determine the lowest concentration of Rezafungin that inhibits the visible growth of a fungal isolate.


Materials:

- Rezafungin stock solution
- RPMI-1640 medium[18][19]
- 96-well microtiter plates (e.g., Falcon-353072 for lower binding)[19]
- Tween 20 (Polysorbate 20)[19]
- Fungal inoculum, standardized to 0.5 McFarland
- Spectrophotometer or plate reader

Methodology:

- **Media Preparation:** Prepare RPMI-1640 medium. For the modified EUCAST method, supplement the medium with 0.002% Tween 20 to prevent nonspecific binding of Rezafungin.[19]
- **Drug Dilution:** Perform serial two-fold dilutions of Rezafungin in the prepared medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008-8 µg/mL).[5]
- **Inoculum Preparation:** Prepare a fungal suspension from a fresh culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.[20] Dilute this suspension in the assay medium to the final required inoculum density.
- **Inoculation:** Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).

- Incubation: Incubate the plates at 35-37°C for 24-48 hours.
- MIC Reading: The MIC is read as the lowest concentration of Rezafungin that causes a significant inhibition of growth (typically $\geq 80\%$ reduction) compared to the positive control. [20] This can be determined visually or by using a spectrophotometer to measure optical density.

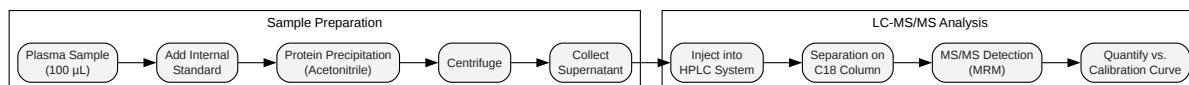
[Click to download full resolution via product page](#)

Figure 2: Workflow for MIC determination.

Protocol: HPLC Analysis of Rezafungin in Plasma

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Rezafungin in biological matrices like plasma.[\[21\]](#)

Objective: To accurately quantify the concentration of Rezafungin in plasma samples.


Materials:

- Plasma samples containing Rezafungin
- Acetonitrile with 0.1% formic acid (Mobile Phase B)
- Water with 0.1% formic acid (Mobile Phase A)
- Internal standard (e.g., a structurally similar molecule)
- HPLC system with a tandem mass spectrometer (LC-MS/MS)
- Reversed-phase C18 HPLC column (e.g., Waters Atlantis dC18, 2.1 × 50 mm, 5 µm)[\[21\]](#)

Methodology:

- Sample Preparation: Aliquot 100 µL of plasma sample. Add an internal standard solution.
- Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.[\[21\]](#)
- Extraction: Carefully collect the supernatant, which contains Rezafungin and the internal standard.
- Chromatographic Separation: Inject the supernatant into the LC-MS/MS system. Separation is achieved using a reversed-phase C18 column with a gradient elution program.[\[21\]](#)
 - Mobile Phase: Start with a high percentage of aqueous phase (A) and gradually increase the percentage of organic phase (B) to elute the analyte.
 - Flow Rate: A typical flow rate is maintained (e.g., 0.8-1.0 mL/min).[\[22\]](#)

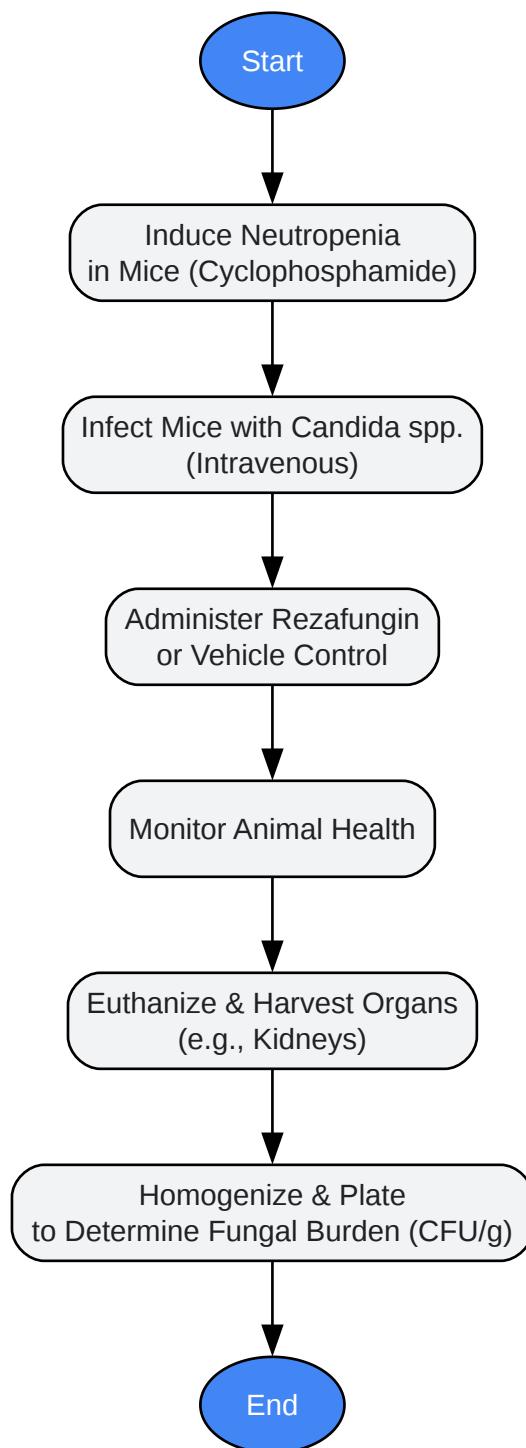
- **Detection and Quantification:** The eluent from the column is directed to the mass spectrometer. Rezafungin and the internal standard are detected and quantified using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. A calibration curve is generated using standards of known concentrations to determine the concentration in the unknown samples.

[Click to download full resolution via product page](#)

Figure 3: Workflow for HPLC-MS/MS analysis.

Protocol: In Vivo Efficacy in a Murine Model of Invasive Candidiasis

Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. The neutropenic mouse model of invasive candidiasis is a standard model used for Rezafungin.[23]


Objective: To assess the efficacy of Rezafungin in reducing fungal burden in an immunosuppressed mouse model.

Materials:

- Female ICR or similar strain mice
- Cyclophosphamide for immunosuppression[24]
- Candida species inoculum (e.g., C. auris, C. albicans)[23][24]
- Rezafungin for injection
- Sterile saline

Methodology:

- **Immunosuppression:** Render mice neutropenic by administering cyclophosphamide intraperitoneally for several days prior to infection.[24]
- **Infection:** Infect the mice with a standardized inoculum of the *Candida* strain via the lateral tail vein.[23]
- **Treatment:** Begin treatment 2 hours post-infection. Administer Rezafungin via the desired route (e.g., intraperitoneal). Dosing regimens are designed to mimic human pharmacokinetics. For Rezafungin, a long-half-life drug in mice (30-40h), doses might be administered once every 3 days (e.g., on days 0, 3, and 6) to simulate a weekly human dose.[23]
- **Monitoring:** Monitor the health of the mice daily.
- **Endpoint Analysis:** At a predetermined time point (e.g., 7 days post-infection), euthanize the mice. Aseptically remove target organs (e.g., kidneys, heart).[18]
- **Fungal Burden Quantification:** Homogenize the organs in sterile saline. Perform serial dilutions of the homogenates and plate them on appropriate agar media. After incubation, count the number of colonies to determine the fungal burden, expressed as CFU per gram of tissue. Efficacy is determined by comparing the fungal burden in treated groups to that in a vehicle control group.

[Click to download full resolution via product page](#)

Figure 4: Workflow for in vivo efficacy testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rezafungin | C63H85N8O17+ | CID 78318119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. rezzayo.com [rezzayo.com]
- 10. researchgate.net [researchgate.net]
- 11. Rezafungin | Echinopsin | Antifungal | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. drugs.com [drugs.com]
- 14. Expanded Access Use of Rezafungin for Salvage Therapy of Invasive Candida glabrata Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Rezafungin acetate | antifungal | β -D-glucan synthase inhibitor| echinocandin | CAS# 1631754-41-0 | InvivoChem [invivochem.com]
- 18. researchgate.net [researchgate.net]
- 19. cidara.com [cidara.com]
- 20. liofilchem.com [liofilchem.com]

- 21. Metabolism, Excretion, and Mass Balance of [14C]-Rezafungin in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. addi.ehu.es [addi.ehu.es]
- 23. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Rezafungin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600926#antifungal-agent-21-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com